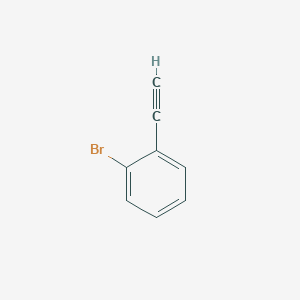

1-Bromo-2-ethynylbenzene

Vue d'ensemble

Description

Synthesis Analysis

1-Bromo-2-ethynylbenzenes can be synthesized using nickel(0) complexes, which initiate the formation of three carbon-carbon bonds in a single process. This method stands out for the high availability of starting materials and the synthesis of dibenzopentalenes bearing various functional groups, whose electronic properties align with theoretical predictions (Kawase et al., 2009).

Molecular Structure Analysis

Studies on the molecular structure of 1-bromo-2, 3, 5, 6- tetra-methylbenzene provide insights into the crystalline phases and molecular conformations of related compounds, offering a comparison to 1-Bromo-2-ethynylbenzene's structural characteristics. The structural analysis through SXRD and DFT calculations reveals detailed bond lengths and angles, which are crucial for understanding the molecule's behavior (Hamdouni et al., 2019).

Chemical Reactions and Properties

1-Bromo-2-ethynylbenzene participates in various chemical reactions, including palladium-catalyzed domino reactions that generate complex molecules. These reactions are influenced by the choice of ligands, demonstrating the compound's versatility in organic synthesis (Li et al., 2012).

Physical Properties Analysis

The physical properties, such as thermal stability and melting points, are crucial for handling and application. Studies on related compounds, like platinum(ii) poly-yne polymers incorporating 1,4-diethynylbenzene derivatives, offer insights into thermal behavior and stability, which can be extrapolated to understand 1-Bromo-2-ethynylbenzene's physical characteristics (Khan et al., 2003).

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-ethynylbenzene, such as its reactivity towards different reagents and conditions, are fundamental for its application in organic synthesis. The compound's behavior in oxybromination reactions catalyzed by molybdenum complexes highlights its reactivity and the influence of solvents on the outcomes (Conte et al., 2005).

Applications De Recherche Scientifique

Organosilicon Electronic Devices and Sensors : A study synthesized 1-bromo-4-ethynylbenzene and demonstrated its potential in organosilicon electronic devices and sensors by reacting it with a hydrogen-passivated Si(111) surface (Kellar et al., 2009).

Synthesis of Dibenzopentalene : A method was developed using 2-bromo-1-ethynylbenzenes for synthesizing dibenzopentalene with nickel(0) complexes. This enabled the preparation of various functionalized dibenzopentalenes with consistent electronic properties (Kawase et al., 2009).

Synthesis of Benzo[b]thiophenes : A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide was used for synthesizing various 2-substituted benzo[b]thiophenes in moderate to good yields (Sun et al., 2011).

Selective Synthesis of 1-Allyl-2-Ethynylbenzenes : A novel method combined sp-sp(2) and sp(2)-sp(3) couplings in one pot, leading to efficient production of 1-allyl-2-ethynylbenzenes (Pi et al., 2009).

Isostructural Polymorphs and Hydrogen Bonds : A study found that elevated pressure in ethynylbenzene favors cooperative hydrogen bonds, leading to nearly isostructural polymorphs (Dziubek et al., 2007).

Ring Halogenations of Polyalkylbenzenes : The use of N-Halosuccinimide and acidic catalysts effectively ring halogenated polyalkylbenzenes, resulting in high yield production of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Oxidative Dimerization Catalysis : Copper-complexes of 2-phenylpyridine and a polymeric pyridine derivative catalyzed the oxidative dimerization of ethynylbenzene, with cosolvent pyridine acting as a slightly activating ligand (Meinders et al., 1977).

Ruthenium-catalyzed Cyclization : The cyclization of 2-alkyl-1-ethynylbenzenes led to 1-substituted-1H-indene and 1-indanone products. Electron-rich benzene substrates showed more efficient synthesis (Odedra et al., 2007).

Microwave-assisted Photooxidation : This technique using ethynylbenzene as a photosensitizer proved more efficient than conventional thermal heating methods in the photooxidation of sulfoxides (Matsukawa et al., 2021).

Safety And Hazards

1-Bromo-2-ethynylbenzene is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

1-bromo-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDOYUFNRDGYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345140 | |

| Record name | 1-Bromo-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethynylbenzene | |

CAS RN |

766-46-1 | |

| Record name | 1-Bromo-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)